2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilamide with appropriate aldehydes or ketones in the presence of catalysts. Common catalysts used in these reactions include molecular iodine, montmorillonite K-10, amberlyst-15, silica sulfuric acid, ionic liquids, β-cyclodextrin, cyanuric chloride, and Al/Al2O3 metal nanocatalysts . The reaction conditions often involve heating the reactants in a suitable solvent such as acetonitrile at room temperature to achieve good yields.
Chemical Reactions Analysis
2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different quinazolinone derivatives.
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and antihypertensive agent.
Biological Research: It is used in the development of fluorescent probes for biological imaging and as a scaffold for designing molecules with high affinity for multiple receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:
- 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
- 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
These compounds share a similar quinazolinone core but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24-22(25)28-14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIAJVWNZOYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.